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Compound of Interest

2-Chloro-6-(2,5-
Compound Name:

dichlorophenyl)phenol
CAS No.: 67651-38-1
Cat. No.: B13349135

Get Quote

Technical Monograph: 2-Chloro-6-(2,5-
dichlorophenyl)phenol

Classification: Hydroxylated Polychlorinated Biphenyl (OH-PCB) Congener Application:
Analytical Reference Standard, Environmental Toxicology, Metabolic Profiling

Structural Identity & Nomenclature

This guide details the physicochemical properties, synthesis, and analytical characterization of
2-Chloro-6-(2,5-dichlorophenyl)phenol. In the context of environmental chemistry and
toxicology, this molecule is classified as a specific congener of hydroxylated polychlorinated
biphenyls (OH-PCBSs), which are critical metabolites of industrial PCBs.

Nomenclature Hierarchy

To ensure precision in database searching and regulatory compliance, the following
nomenclature mapping is established:
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Primary Name (User Specified): 2-Chloro-6-(2,5-dichlorophenyl)phenol

Systematic IUPAC Name: 3,2',5'-Trichloro[1,1'-biphenyl]-2-ol

o Derivation: The biphenyl skeleton is numbered starting from the bridge. The hydroxyl
group on the primary ring is assigned position 2 (ortho). The chlorine on the same ring is
at position 3.[1] The substituent ring bears chlorines at positions 2' and 5'.

Chemical Formula: C12H7CIz0

SMILES: Oclc(Cl)ccecl-clec(Cl)ceclCl

Structural Analysis

The molecule features a sterically hindered phenol. The hydroxyl group is flanked by an ortho-
chlorine atom and a bulky 2,5-dichlorophenyl group at the ortho' position.

» Electronic Effect: The electron-withdrawing nature of the three chlorine atoms increases the
acidity of the phenolic proton compared to unsubstituted phenol (predicted pKa ~7.5 vs.
10.0).

» Steric Effect: The ortho-phenyl group creates significant steric bulk, potentially inhibiting
phase Il conjugation (glucuronidation/sulfation) in metabolic pathways, thereby increasing its
persistence in biological systems.

Physicochemical Properties (Predicted)

Due to the specialized nature of this congener, experimental data is often extrapolated from
homologous series. The following values are derived from QSAR models calibrated for
polychlorinated biphenylols.
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Property Value (Predicted) Significance

Mass spectrometry target (M-

Molecular Weight 273.54 g/mol
H)~ at m/z 271.
Highly lipophilic; indicates
LogP (Octanol-Water) 48-5.2 bioaccumulation potential in
lipid tissues.
Physiologically relevant; exists
o as a phenolate anion at blood
pKa (Acidic) 7.4+£0.3 o ]
pH (7.4), facilitating protein
binding (e.g., Transthyretin).
Requires high-temperature GC
Boiling Point ~360°C columns (e.g., DB-5ms) for
analysis.
_ _ _ Likely white to off-white
Physical State Crystalline Solid

needles.

Synthesis Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of high-purity (>98%) 3,2',5'-Trichloro[1,1'-biphenyl]-2-ol for use as an
analytical standard.

Causality & Logic: Direct chlorination of 2-phenylphenol yields a mixture of isomers that are
difficult to separate. A de novo construction of the biaryl bond using Suzuki-Miyaura coupling
ensures regio-specificity. We utilize a methoxy-protected phenol to prevent catalyst poisoning
by the acidic phenolic proton.

Reaction Scheme Diagram

The following directed graph illustrates the stepwise synthesis workflow.
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Figure 1: Regioselective synthesis pathway via Suzuki-Miyaura cross-coupling.

Detailed Methodology
Step 1: Protection (Methylation)

e Reagents: Dissolve 2-bromo-6-chlorophenol (10 mmol) in acetone (50 mL). Add anhydrous
K2COs (15 mmol) and Methyl lodide (12 mmol).

o Condition: Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

o Workup: Filter inorganic salts, concentrate filtrate, and redissolve in Et2O. Wash with 1M
NaOH (to remove unreacted phenol). Dry over MgSOa.

e Yield: Expect >90% of 1-bromo-2-chloro-3-methoxybenzene.

Step 2: Cross-Coupling (Suzuki)

e Setup: In a Schlenk flask, combine the aryl bromide from Step 1 (1.0 eq) and 2,5-
dichlorophenylboronic acid (1.2 eq).

o Catalyst: Add Pd(PPhs)a (3-5 mol%).
e Solvent/Base: Add degassed Toluene:Ethanol (4:1) and 2M ag. Naz2COs (3 eq).
e Reaction: Heat to 90°C under Argon atmosphere for 12-16 hours.

 Purification: Silica gel column chromatography (Eluent: Hexane/DCM). Isolate 3,2',5'-
trichloro-2-methoxybiphenyl.

Step 3: Deprotection
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2.0 eq).

Warming: Allow to warm to room temperature over 4 hours.

Quench: Carefully quench with ice water (exothermic!).

Reaction: Dissolve intermediate in anhydrous DCM at -78°C. Slowly add BBr3 (1M in DCM,

Extraction: Extract with DCM. The organic layer contains the target phenol.[2]

Final Polish: Recrystallize from Hexane/Chloroform to obtain analytical grade crystals.

Analytical Characterization (Self-Validating System)

To certify the synthesized material as a reference standard, the following spectral signatures

must be verified.

Technique

Expected Signature

Diagnostic Feature

1H NMR (400 MHz, CDCls)

0 ~5.5-6.0 ppm (s, 1H)

OH Singlet: Exchangeable with
D20.

0 ~7.1-7.5 ppm (m, 6H)

Aromatic Region: Complex

coupling due to 1,2,3-

substitution (Ring A) and 1,2,4-

substitution (Ring B).

GC-MS (El)

miz 272, 274, 276

Molecular lon: Distinct isotope
cluster (9:9:3 ratio)
characteristic of 3 chlorine

atoms.

m/z 237 (M - CI)

Loss of one chlorine atom.

IR Spectroscopy

3500-3400 cm~—1

O-H Stretch: Sharp band (if
non-H-bonded) or broad (if
intermolecular H-bonding

occurs).

Toxicology & Metabolic Significance
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This molecule acts as a model for OH-PCBs, which are often more toxic than their parent
compounds.

Endocrine Disruption Mechanism
OH-PCBs with chlorine atoms flanking the hydroxyl group (like this 2-chloro-6-phenylphenol

structure) mimic the structure of Thyroxine (T4).

e Transthyretin (TTR) Binding: The phenolic ring mimics the outer ring of T4. The flanking
chlorines occupy the hydrophobic pockets of the TTR binding site.

o Consequence: Displacement of natural T4, leading to lowered circulating thyroxine levels
and potential neurodevelopmental toxicity.

Metabolic Pathway Diagram

The following diagram hypothesizes the formation of this metabolite from a parent PCB
congener (e.g., PCB 18 or similar isomers).[2]

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


http://orgsyn.org/demo.aspx?prep=CV3P0267
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13349135?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Parent PCB:
2,2',5-Trichlorobiphenyl
(PCB 18)

:

Enzymatic Oxidation
(CYP450 / CYP2B Family)

'

Intermediate:
Arene Oxide

l

NIH Shift / Rearrangement

Hydroxylation at
position 3 (ortho to Cl)

Metabolite:

3,2',5'-Trichloro[1,1'-biphenyl]-2-ol
(2-Chloro-6-(2,5-dichlorophenyl)phenol)
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Figure 2: Hypothetical metabolic formation via CYP450-mediated oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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C22H23CI2N507 | CID 9915253 - PubChem [pubchem.ncbi.nim.nih.gov]

e 2. Organic Syntheses Procedure [orgsyn.org]

¢ To cite this document: BenchChem. ["2-Chloro-6-(2,5-dichlorophenyl)phenol” IUPAC name
and structure]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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